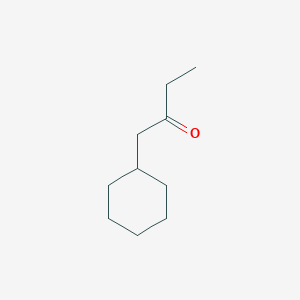

1-Cyclohexylbutan-2-one

Beschreibung

1-Cyclohexylbutan-2-one is a cyclic ketone characterized by a cyclohexyl group attached to the carbonyl carbon of butan-2-one. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol (calculated). Structurally, it consists of a six-membered cyclohexane ring bonded to a four-carbon chain with a ketone group at the second position. This compound is hypothesized to exhibit typical ketone reactivity, including participation in nucleophilic additions, reductions, and condensations.

Eigenschaften

IUPAC Name |

1-cyclohexylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICCKEFQTCBFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with butyl lithium, followed by oxidation to form the ketone. Another method includes the reaction of cyclohexylmagnesium bromide with butanone under controlled conditions .

Industrial Production Methods: Industrial production of 1-Cyclohexylbutan-2-one typically involves large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for maximizing production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexylbutan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

1-Cyclohexylbutan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-Cyclohexylbutan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in keto-enol tautomerism, influencing its reactivity and interactions with other molecules. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which are essential for its biological and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Cyclohexanone: A simpler cyclohexyl ketone with a lower molecular weight and boiling point. Its enthalpy of formation (-271.2 kJ/mol) suggests higher thermodynamic stability compared to longer-chain derivatives. The shorter carbon chain reduces steric hindrance, enhancing solubility in polar solvents.

- 1-Cyclohexylbutan-2-one: The extended alkyl chain likely increases hydrophobicity and boiling point relative to cyclohexanone. The cyclohexyl group may impart conformational rigidity, influencing stereochemical outcomes in reactions.

- 1-Cyclohexyl-2-(phenylthio)ethan-1-one: The phenylthio substituent introduces sulfur-based electronic effects (e.g., resonance donation), altering reactivity compared to purely alkyl ketones. This compound was synthesized via nucleophilic substitution (52.4% yield) using 2-bromo-1-cyclohexylethan-1-one and thiophenol .

Notes

Data Limitations : Direct experimental data for 1-Cyclohexylbutan-2-one (e.g., spectral characterization, thermodynamic properties) are absent in the provided evidence. Comparisons rely on extrapolation from analogous compounds.

Synthetic Recommendations : Future studies could explore Grignard additions or catalytic hydrogenations of 1-Cyclohexylbutan-2-one to assess its utility in generating chiral alcohols or hydrocarbons.

Safety : Standard ketone handling protocols (gloves, goggles, fume hoods) should be followed until compound-specific safety data is available.

Biologische Aktivität

1-Cyclohexylbutan-2-one, with the molecular formula C10H18O, is an organic compound that has drawn attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1-Cyclohexylbutan-2-one is characterized by its ketone functional group and cyclohexyl substituent. Its structure can be represented as follows:

This compound is part of a broader class of cyclic ketones, which are known for their diverse biological activities.

The biological activity of 1-cyclohexylbutan-2-one has been linked to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties through the disruption of microbial cell membranes, leading to cell lysis. This mechanism is common among various organic compounds with similar structures.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This modulation occurs via interference with signaling pathways that regulate inflammation.

Biological Activities

The biological activities of 1-cyclohexylbutan-2-one can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a range of bacterial strains; disrupts cell membranes. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; modulates signaling pathways. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1-cyclohexylbutan-2-one demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to established antibiotics.

Case Study 2: Anti-inflammatory Potential

In vitro studies have shown that 1-cyclohexylbutan-2-one reduces the expression of inflammatory markers in macrophage cell lines. The compound was found to inhibit the NF-kB pathway, which plays a crucial role in the inflammatory response.

Comparison with Similar Compounds

To better understand the unique properties of 1-cyclohexylbutan-2-one, it is helpful to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Cyclohexanemethanol | Shorter carbon chain | Moderate antimicrobial activity |

| Cyclohexylbutanoic acid | Oxidized form | Enhanced anti-inflammatory effects |

| Cyclohexylbutan-1-ol | Reduced form | Limited biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.